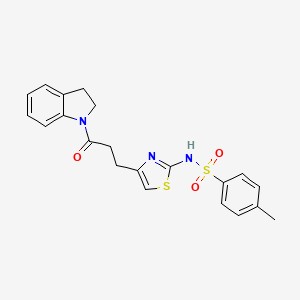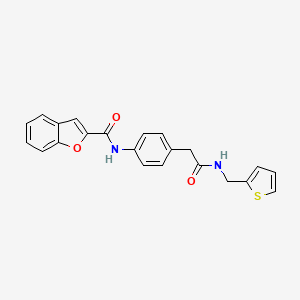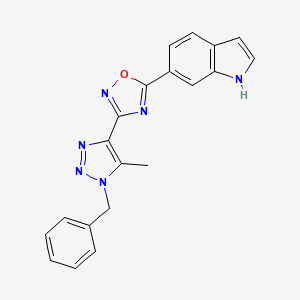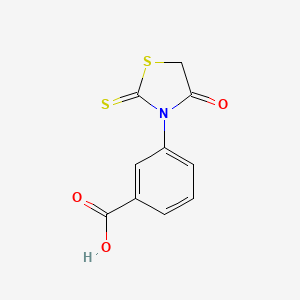![molecular formula C19H34ClNO2 B2926357 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185362-83-7](/img/structure/B2926357.png)
1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. This compound is commonly referred to as Memantine, and it is currently used in the treatment of Alzheimer's disease. Memantine acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it an attractive candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound is part of a broader category of adamantane derivatives, which are synthesized for various applications, including pharmaceuticals and materials science. Techniques such as the Mannich reaction have been employed for synthesizing β-Aminoketones of the Adamantane Series, showcasing the chemical versatility and potential for modification of adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).
Chemical Transformations : The compound and its related derivatives undergo various chemical transformations, including oxidation processes to produce important intermediates for further chemical reactions. For instance, adamantane oxidation with pentafluoroperoxybenzoic acid has been studied to synthesize memantine and rimantadine derivatives, indicating its role in producing medically relevant molecules (Khusnutdinov & Oshnyakova, 2015).
Pharmacological Applications
Antimicrobial and Anti-Proliferative Activities : Novel adamantane derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promising results against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives exhibited significant anti-proliferative activity against human tumor cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Soluble Epoxide Hydrolase Inhibition : The derivative 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) has been identified as a potent and selective soluble epoxide hydrolase inhibitor. It demonstrated efficacy in rodent models of hypertension and dysglycemia, highlighting its therapeutic potential in treating cardiovascular diseases and metabolic disorders (Anandan et al., 2011).
Anti-HIV-1 Activity : Certain derivatives have also been investigated for their anti-HIV-1 activity. The compounds showed inhibitory effects against HIV-1 replication, indicating potential applications in developing novel antiviral agents (El-Emam et al., 2004).
Material Science and Other Applications
Lewis Pair Chemistry : Adamantane derivatives have been used to explore Lewis pair chemistry, particularly in C–H bond activation processes. This research has implications for developing new catalytic methods and materials for organic synthesis (Uhl et al., 2016).
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(12-20-4-2-1-3-5-20)13-22-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUKXYRCPYQVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2926286.png)
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)


![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)